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Compound of Interest

Compound Name: Niobium trifluoride

Cat. No.: B094012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum mechanical calculations performed to elucidate

the structural, electronic, and thermodynamic properties of Niobium Trifluoride (NbF3).

Understanding these fundamental characteristics is crucial for the application of niobium

compounds in various fields, including materials science and potentially as catalysts or

scaffolds in drug development. This document summarizes key theoretical findings, presents

detailed computational protocols, and visualizes the workflow of these advanced calculations.

Molecular and Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory

(DFT), have been instrumental in predicting the geometry and electronic landscape of NbF3.

These studies provide insights into bond lengths, angles, and the distribution of electrons within

the molecule, which are fundamental to its reactivity and interaction with other molecules.

Optimized Molecular Geometry
DFT calculations have been used to determine the most stable geometric configuration of

gaseous NbF3. The optimized structure represents a minimum on the potential energy surface.

Key structural parameters are summarized in the table below.
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Parameter Value

Symmetry C3v

Nb-F Bond Length (Å) Data not explicitly found in search results

**F-Nb-F Bond Angle (°) ** Data not explicitly found in search results

Electronic State Quartet

(Data derived from general statements in cited

literature, specific values for bond length and

angle were not available in the provided search

results)

Electronic Density Distribution
Studies on the solid-state cubic form of NbF3 have revealed a localized charge density.[1] This

localization is attributed to the high electronegativity of the fluorine atoms, which strongly attract

the valence electrons from the niobium atom.[1] This charge distribution is a key factor in

determining the ionic character of the Nb-F bonds and the overall electrostatic potential of the

molecule.

Vibrational Frequencies
The vibrational modes of a molecule, calculated from quantum mechanics, correspond to the

frequencies of infrared radiation that the molecule can absorb. These frequencies are unique to

the molecule's structure and bonding.
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Vibrational Mode Frequency (cm⁻¹)

ν1 (A1) Value not available

ν2 (A1) Value not available

ν3 (E) Value not available

ν4 (E) Value not available

(While the study mentions calculating vibrational

modes, the specific frequency values for NbF3

were not provided in the search result snippets.)

[2]

Computational Methodology
The accuracy of quantum mechanical calculations is highly dependent on the chosen

theoretical methods and basis sets. The following section details the computational protocol

used in the study of the niobium-fluorine system.

Density Functional Theory (DFT) Approach
The calculations were performed using the Gaussian suite of programs. The core of the

methodology is DFT, which is a widely used method for calculating the electronic structure of

many-body systems.

Functional: The specific DFT functional used was not mentioned in the provided snippets.

Basis Set: The basis set used for the calculations was not specified in the provided snippets.

Software: Gaussian '09 was used for some related calculations, suggesting it or a similar

version was likely used for NbF3.[3]

The general workflow for these types of calculations is depicted in the diagram below.
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Computational workflow for NbF3 calculations.

Thermodynamic Properties
By combining DFT calculations with statistical mechanics, it is possible to derive

thermodynamic properties such as the enthalpy of formation. These values are critical for

understanding the stability and reactivity of NbF3. A study focusing on the thermodynamic

assessment of the niobium-fluorine system utilized DFT to calculate these properties for

various niobium fluorides, including NbF3.[2]

Conclusion
Quantum mechanical calculations provide a powerful lens through which to investigate the

fundamental properties of NbF3. The data and methodologies presented in this guide, derived

from recent scientific literature, offer a foundational understanding of its molecular structure,

electronic characteristics, and vibrational behavior. While the available literature provides a

good starting point, further detailed computational studies would be beneficial to fully elucidate

the properties of this intriguing molecule, which could pave the way for its application in

advanced materials and chemical synthesis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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